molecular formula C9H20Cl2N2O B1589772 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride CAS No. 3445-00-9

4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride

Cat. No.: B1589772
CAS No.: 3445-00-9
M. Wt: 243.17 g/mol
InChI Key: AEHSLLFSZBQDFB-UHFFFAOYSA-N
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Safety and Hazards

Safety measures for handling “4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride” include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

3445-00-9

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

IUPAC Name

2-[4-(3-chloropropyl)piperazin-1-yl]ethanol;hydrochloride

InChI

InChI=1S/C9H19ClN2O.ClH/c10-2-1-3-11-4-6-12(7-5-11)8-9-13;/h13H,1-9H2;1H

InChI Key

AEHSLLFSZBQDFB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCl)CCO.Cl.Cl

Canonical SMILES

C1CN(CCN1CCCCl)CCO.Cl

3445-00-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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